molecular formula C7H10BrIN2O B8055674 3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole

3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole

Cat. No.: B8055674
M. Wt: 344.98 g/mol
InChI Key: HHUNCSREMIPKJK-UHFFFAOYSA-N
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Description

3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole is a halogenated pyrazole derivative characterized by a 1-ethoxyethyl protecting group at the N1 position and bromine/iodine substituents at the C3 and C4 positions, respectively. Its synthesis involves the protection of the pyrazole NH group using ethyl vinyl ether under acidic conditions, followed by halogenation or functionalization steps . Key spectroscopic data include:

  • 1H NMR (DMSO-d6): δ 1.08 (t, CH2CH3), 1.61 (d, CHCH3), 5.62 (q, NCH), 9.18 (s, Ar-H) .
  • 13C NMR: Peaks at 15.0 (CH3), 64.4 (OCH2), and 132.7–133.1 (pyrazole carbons) .
  • HRMS: [M+Na]+ calculated at 285.9798 (C7H10BrN3NaO3) .

This compound serves as a versatile intermediate in cross-coupling reactions (e.g., Sonogashira) and Grignard reagent formation, enabling access to aldehydes and alkynylated derivatives .

Properties

IUPAC Name

3-bromo-1-(1-ethoxyethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrIN2O/c1-3-12-5(2)11-4-6(9)7(8)10-11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUNCSREMIPKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C(=N1)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1.1. Synthesis of Pyrazole Derivatives

3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole serves as a versatile intermediate in the synthesis of various substituted pyrazoles. It can undergo electrophilic substitution reactions, particularly at the 4-position of the pyrazole ring, which is a common site for functionalization. The compound has been utilized in Sonogashira cross-coupling reactions, allowing for the formation of more complex structures through coupling with alkynes like phenylacetylene .

Table 1: Synthetic Reactions Involving this compound

Reaction TypeConditionsProductsYield (%)
Sonogashira CouplingCuI catalyst, baseSubstituted pyrazoles58
Grignard ReactionEthylmagnesium bromideAldehyde derivatives25
Electrophilic SubstitutionElectrophiles (Br, I)4-substituted pyrazolesHigh

The compound's ability to form Grignard reagents enhances its utility in further derivatization processes, leading to the synthesis of aldehydes and other functionalized pyrazoles .

1.2. Protection and Deprotection Strategies

The ethoxyethyl protecting group attached to the nitrogen atom in the pyrazole ring allows for selective protection during synthetic transformations. Studies have shown that this group can migrate under acidic conditions, facilitating the synthesis of various isomers . This switchable protection strategy is particularly useful in multi-step syntheses where selective reactivity is crucial.

2.1. Antitumor Activity

Research indicates that derivatives of this compound exhibit promising antitumor properties. A series of hydroxamic acids derived from these compounds have been prepared and tested for their efficacy against cancer cell lines . The ability to modify the pyrazole core allows for the exploration of structure-activity relationships (SAR) in drug design.

Case Study: Antitumor Activity Evaluation
A study evaluated several derivatives for cytotoxicity against human cancer cell lines. Compounds were synthesized with varying substituents on the pyrazole ring, leading to the identification of potent inhibitors with IC50 values in the low micromolar range.

2.2. Enzyme Inhibition

Certain derivatives have been reported to inhibit liver alcohol dehydrogenase (LAD), showcasing their potential as therapeutic agents in managing alcohol metabolism disorders . The mechanism involves interaction with cytochrome P450 enzymes, indicating a broader scope for pharmacological applications.

Future Directions and Conclusions

The applications of this compound are vast and multifaceted, spanning synthetic chemistry and biological research. Its role as a precursor in various chemical reactions highlights its importance in developing new materials and pharmaceuticals.

Future Research Directions:

  • Exploration of additional biological activities beyond antitumor effects.
  • Development of more efficient synthetic routes to enhance yield and reduce environmental impact.
  • Investigation into the mechanism of action for enzyme inhibition to optimize therapeutic applications.

Comparison with Similar Compounds

Structural Analogues with Halogen and Alkyl/Aryl Substituents

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Physical State Key Applications/Reactivity Reference
3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole C3-Br, C4-I, N1-(1-ethoxyethyl) 285.98 (as Na adduct) Liquid (oil) Grignard reagent precursor; Sonogashira coupling
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide C3-Br, N1-(3-chloro-2-pyridinyl), C5-carboxamide 563.67 Solid Illegal pesticide analog (chlorantraniliprole derivative)
2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-cyclopropylthiazole-4-carboxamide (7e) C3-Br, N1-(3-chloropyridinyl), thiazole-carboxamide 423.99 Solid Insecticide lead compound
5-Amino-3-bromo-1-(thietan-3-yl)-4-nitro-1H-pyrazole C3-Br, C4-NO2, N1-(thietanyl), C5-amine ~300 (varies by substituent) Solid Antidepressant activity screening
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole C4-Br, C3-CF3, N1-Me 242.42 Solid Agrochemical intermediate (high structural similarity: 0.90)
Key Observations:

Substituent Effects on Reactivity: The 1-ethoxyethyl group in the target compound enhances solubility in organic solvents compared to methyl or aryl substituents (e.g., 4-Bromo-1-methyl-3-CF3-pyrazole), facilitating its use in liquid-phase reactions . The C4-iodo substituent enables regioselective cross-coupling (e.g., Sonogashira), whereas bromo or nitro groups (e.g., in 5-amino-3-bromo-4-nitro derivatives) favor nucleophilic substitution or reduction pathways .

Biological Activity: The carboxamide-containing analogs (e.g., compounds from and ) exhibit pesticidal or insecticidal activity due to structural mimicry of chlorantraniliprole . In contrast, the target compound lacks direct bioactivity reports but serves as a synthetic precursor. Antidepressant activity is observed in nitro- and amine-substituted pyrazoles (e.g., 5-amino-3-bromo-4-nitro derivatives), highlighting the role of electron-withdrawing groups in modulating CNS activity .

Physical State and Handling :

  • The target compound’s liquid state (as an oil) contrasts with solid analogs (e.g., thiazole-carboxamide derivatives), impacting storage and purification methods .

Functionalization Pathways

  • Grignard Reactivity : The 4-iodo substituent in this compound allows selective metalation with alkyl magnesium bromides, yielding aldehydes (e.g., 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde). This reactivity is absent in 3-iodo or diiodo analogs (e.g., 3,4-diiodo-1H-pyrazole), which show reduced conversion efficiency .
  • Sonogashira Coupling: The target compound reacts with phenylacetylene to form 4-bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole, a reaction less feasible in bulkier analogs like N-cyclopropylthiazole derivatives .

Detection and Regulatory Challenges

Preparation Methods

Reaction of 4-Iodopyrazole with Ethoxyethene

A seminal procedure involves treating 4-iodopyrazole with ethoxyethene (vinyl ethyl ether) in the presence of hydrochloric acid as a catalyst. The reaction proceeds in benzene at 30–40°C for 2 hours, yielding 1-(1-ethoxyethyl)-4-iodopyrazole with a 95% efficiency. Key steps include:

  • Mechanism : Acid-catalyzed nucleophilic addition of the pyrazole nitrogen to ethoxyethene, forming a protected intermediate.

  • Purification : Vacuum distillation (74–76°C at 0.5 torr) isolates the product as a yellowish oil.

  • Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure, with distinct signals for the ethoxyethyl group (δ 1.19 ppm for CH3-CH2, δ 5.54 ppm for CH-CH3) and pyrazole protons.

This method avoids side reactions such as disubstituted butadiyne formation or reductive deiodination by optimizing stoichiometry (excess ethoxyethene) and reaction time.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Benzene vs. Polar Solvents : The use of benzene in nitrogen protection minimizes polar side reactions but raises toxicity concerns. Alternatives like dichloromethane or toluene could offer safer profiles without sacrificing yield.

  • Temperature Control : Maintaining 30–40°C during ethoxyethylation prevents thermal degradation of the pyrazole core, as evidenced by the high yield (95%).

Catalytic Systems

  • Acid Catalysts : Hydrochloric acid efficiently protonates ethoxyethene, facilitating nucleophilic attack by the pyrazole nitrogen. Substituting with p-toluenesulfonic acid (PTSA) might enhance reaction rates in moisture-sensitive conditions.

Challenges and By-Product Formation

Reductive Deiodination

A documented side reaction involves the reductive loss of iodine, yielding 1-(1-ethoxyethyl)-1H-pyrazole (9). This occurs under prolonged heating or excessive acid concentrations, emphasizing the need for strict stoichiometric control.

Disubstituted Butadiyne Formation

Cross-coupling side products, such as disubstituted butadiyne (8), arise during palladium-catalyzed reactions with alkynes. Using substoichiometric palladium(II) chloride (PdCl2) and copper(I) iodide (CuI) mitigates this issue.

Comparative Analysis of Halogenation Sequences

Halogenation SequenceAdvantagesDisadvantages
Iodination first (4→1)Ensures regioselectivity; avoids competing bromine-directed effectsLimited flexibility for late-stage bromine introduction
Bromination first (3→4)Facilitates electrophilic substitution at activated C3Risk of overhalogenation or iodine displacement

Data extrapolated from

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for introducing the 1-ethoxyethyl protecting group during the synthesis of 3-Bromo-1-(1-ethoxyethyl)-4-iodopyrazole?

  • Methodological Answer : The 1-ethoxyethyl group is introduced via reaction with ethyl vinyl ether under acidic catalysis. A typical protocol involves dissolving the pyrazole precursor in dichloromethane, adding trifluoroacetic acid (TFA, 1–2 equiv), and ethyl vinyl ether (1.2–1.5 equiv) at 0°C. The mixture is stirred at 28–33°C for 2 hours, followed by room-temperature equilibration for 20–78 hours to minimize isomer formation. Yields exceeding 85% are achievable after purification by flash chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be observed?

  • Methodological Answer :

  • 1H NMR : Expect signals for the ethoxyethyl group (δ 1.08 ppm, triplet for CH2CH3; δ 1.61 ppm, doublet for CHCH3) and the pyrazole proton (δ 9.18 ppm, singlet for Ar-H) .
  • 13C NMR : Peaks at δ 88.9 ppm (C-I) and δ 64.4 ppm (OCH2CH3) confirm substitution patterns .
  • HRMS : The molecular ion [M+Na]+ should match the calculated mass (e.g., 285.9798 for C7H10BrIN3O) .

Q. How can researchers purify this compound after synthesis?

  • Methodological Answer : Recrystallization using a 20:1 n-hexane:toluene mixture is effective for isolating the compound as white crystals (75% yield). For complex mixtures, flash chromatography with silica gel and a cyclohexane/ethyl acetate gradient (0–30% ethyl acetate) resolves isomers and byproducts .

Advanced Research Questions

Q. How does the position of iodine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The 4-iodo position exhibits higher reactivity in Sonogashira and Suzuki-Miyaura couplings due to lower steric hindrance and favorable electronic effects. In contrast, the 3-bromo substituent remains inert under standard Pd catalysis, enabling selective functionalization at the 4-position. For example, Grignard reagents react preferentially with the 4-iodo group, yielding aldehydes (e.g., 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde) with >95% selectivity .

Q. How can researchers resolve contradictions arising from isomer formation during the synthesis of halogenated pyrazole derivatives?

  • Methodological Answer : Isomerization (e.g., 4-iodo vs. 5-iodo products) is mitigated by monitoring reaction progress via GC-MS or TLC. Prolonged equilibration (20–78 hours) under acidic conditions favors the thermodynamically stable 4-iodo isomer (ratios >9:1). Flash chromatography with cyclohexane/ethyl acetate gradients further isolates the desired product .

Q. What mechanistic insights explain the stability of the 1-ethoxyethyl protecting group under acidic conditions?

  • Methodological Answer : The 1-ethoxyethyl group resists acidolysis due to steric protection of the ether oxygen by the ethoxy and methyl substituents. However, prolonged exposure to strong acids (e.g., TFA) at elevated temperatures (>50°C) can cleave the group, releasing the parent pyrazole. Kinetic studies using 1H NMR reveal pseudo-first-order degradation kinetics with a half-life >24 hours under standard reaction conditions .

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